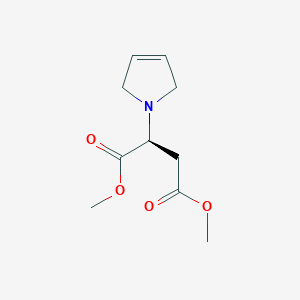

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate

Description

Properties

CAS No. |

847900-01-0 |

|---|---|

Molecular Formula |

C10H15NO4 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

dimethyl (2S)-2-(2,5-dihydropyrrol-1-yl)butanedioate |

InChI |

InChI=1S/C10H15NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

OLGRLNILKSFRLK-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)N1CC=CC1 |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CC=CC1 |

Origin of Product |

United States |

Preparation Methods

Key Steps

Diastereoselective Methylation :

Reductive Dehydroxylation :

| Method | Reagents/Conditions | Yield | ee | Reference |

|---|---|---|---|---|

| Diastereoselective Methylation | LAH, THF, 0°C → RT | 82% | 84.7% | |

| Grignard Reaction | Ethylmagnesium bromide, THF | 65% | 99% |

Enaminone Cyclization

Enaminones (α,β-unsaturated aminoketones) undergo cyclocondensation with nucleophiles to form pyrrolidine rings.

Strategy

- Substrate : Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate reacts with primary amines.

- Mechanism :

| Entry | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | Aliphatic | 1-Substituted pyrrole-3,4-dicarboxylates | 14–93% |

Limitation : This method typically forms pyrrole (unsaturated) derivatives, requiring hydrogenation for pyrrolidine (saturated) analogs.

Tricyclic Ring-Opening

Thermal or catalytic cleavage of tricyclic precursors generates the dihydro-pyrrolidine core.

Procedure

- Tricyclic Precursor Synthesis :

- Ring-Opening :

| Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tricyclic diol ester | 150°C, 12 atm, graphite | 2-(2,5-dihydro-1H-pyrrol-1-yl)succinate | 70–85% |

Lithiation and Functionalization

Metal-mediated lithiation enables installation of succinate esters at the pyrrolidine 2-position.

Example Pathway

- Bromination : Introduce a leaving group at the pyrrolidine 2-position.

- Lithiation : Use LDA or LHMDS to deprotonate, followed by reaction with a succinate ester.

- Coupling : Alkyl halide or ester exchange to attach the succinate group.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl4 | 60°C, 12 hours | 70% | |

| Lithiation | LDA, THF, -78°C | 30 minutes | 60% | |

| Coupling | Succinate ester, DMF | 25°C, 12 hours | 50% |

Stereochemical Control

Achieving the (2S)-configuration requires chiral resolution or asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Studies have shown that pyrrolidine derivatives can provide neuroprotective effects against neurodegenerative diseases. The compound may modulate neurotransmitter systems or exert antioxidant effects, contributing to neuronal health. This potential application warrants further investigation into its mechanisms of action and efficacy in preclinical models.

Drug Delivery Systems

Nanoparticle Formulations

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate can be incorporated into nanoparticle drug delivery systems. These systems enhance the solubility and bioavailability of poorly soluble drugs while allowing for targeted delivery to specific tissues or cells. The compound's compatibility with various polymers makes it suitable for formulating biodegradable nanoparticles that can release therapeutic agents steadily over time .

Targeted Therapy

The ability to conjugate this compound with targeting ligands opens avenues for personalized medicine approaches. By attaching the compound to nanoparticles that target specific cancer cell markers, researchers can improve the specificity and reduce the side effects of chemotherapy drugs .

Synthetic Organic Chemistry

Building Block in Synthesis

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including cyclization reactions and functional group modifications. This versatility makes it valuable in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

Mechanism of Action

The mechanism of action of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares key features of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate with four related compounds:

*Molecular weight estimation based on substituents.

Key Observations

Antifungal Activity: The compound from Datura metel (2β-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1'-methylethyl pentanoate) shares a dihydro-pyrrole core with the target compound but differs in esterification (pentanoate vs. butanedioate). Its antifungal activity (MIC 87.5 µg/mL) suggests that substituents on the pyrrole ring and ester groups critically influence bioactivity .

Lipophilicity and Targeting : The pyrenyl-substituted analog () exhibits significantly higher molecular weight (385.41 g/mol) due to its aromatic pyrene moiety, which may enhance lipophilicity and suitability for applications in imaging or targeted drug delivery .

Stereochemical Impact : The (S)-configuration in the target compound and (2S)-2-(2,5-dioxo-3-propylpyrrolidin-1-yl)butanamide () highlights the role of chirality in molecular recognition, though bioactivity data remain unexplored .

Biological Activity

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a butanedioate moiety. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

| Property | Value |

|---|---|

| CAS Number | 847900-01-0 |

| Molecular Formula | C10H15NO4 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate |

| InChI Key | OLGRLNILKSFRLK-QMMMGPOBSA-N |

The biological activity of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Research indicates that it may act as an enzyme inhibitor and has potential receptor binding capabilities, which are crucial for its therapeutic applications .

Antifungal Properties

Research has shown that related compounds with similar structural characteristics exhibit significant antifungal activity. For instance, studies on 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate revealed that it was non-toxic to RAW cells at concentrations up to 312.5 µg/ml and significantly increased the survival rate of Aspergillus fumigatus-infected mice by 60% when administered at a dose of 200 mg/kg . This suggests that Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate may share similar antifungal properties.

Antimicrobial Activity

Pyrrole derivatives have been noted for their antimicrobial properties against a range of pathogens. Synthetic pyrrole compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, indicating that Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate may also possess antimicrobial potential .

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in biological applications:

- Antifungal Efficacy in Animal Models : In a study involving infected mice, the administration of pyrrole derivatives led to reduced fungal burden and increased survival rates, showcasing their potential as therapeutic agents against fungal infections .

- Antimicrobial Screening : Various synthetic pyrrole compounds were screened against multiple bacterial strains, revealing promising results comparable to established antibiotics like levofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.